molecular formula C17H18N2O6S B6413252 2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261899-75-5

2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6413252
CAS RN: 1261899-75-5
M. Wt: 378.4 g/mol
InChI Key: STQRAOZNNIRRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) is a synthetic organic compound that has been widely used in scientific research due to its unique properties. It is an important intermediate to synthesize various compounds and has been used in the synthesis of a variety of drugs, pesticides, and other compounds.

Scientific Research Applications

2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) has a wide range of applications in scientific research. It has been used in the synthesis of a variety of drugs, pesticides, and other compounds. It has also been used in the synthesis of a variety of biologically active compounds, such as inhibitors of protein kinases, inhibitors of phospholipase A2, and inhibitors of cyclooxygenase-2. It has also been used in the synthesis of a variety of organic dyes and pigments.

Mechanism of Action

2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) acts as a proton donor, donating a proton to an acceptor molecule. This proton donation results in the formation of an ionic bond between the two molecules, which results in the formation of a new compound.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, phospholipase A2, and cyclooxygenase-2, as well as to inhibit the activity of a variety of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to have an anti-inflammatory effect, as well as to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound is its relatively low cost, which makes it an attractive option for many researchers. Additionally, it is relatively easy to synthesize, making it a convenient option for researchers. However, there are some limitations to using this compound in laboratory experiments, such as its relatively low solubility in water and its tendency to form insoluble complexes with other compounds.

Future Directions

The potential future directions for 2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) are vast. One potential future direction is to explore its use in the synthesis of novel drugs and other compounds. Additionally, researchers could explore its potential for use in the synthesis of new organic dyes and pigments, as well as its potential for use in the synthesis of new biologically active compounds. Furthermore, researchers could explore its potential for use in the development of new drug delivery systems and its potential for use in the development of new drug formulations. Finally, researchers could explore its potential for use in the development of new diagnostic and therapeutic agents.

Synthesis Methods

2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) can be synthesized using a two-step reaction. The first step involves the reaction of 4-t-butylsulfamoylbenzoic acid with nitrobenzene in the presence of a base such as potassium carbonate or sodium hydroxide. The second step involves the reaction of the resulting 4-t-butylsulfamoyl-4-nitrobenzoic acid with anhydrous hydrogen chloride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction yields a 95% pure product.

properties

IUPAC Name

2-[4-(tert-butylsulfamoyl)phenyl]-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-17(2,3)18-26(24,25)13-7-4-11(5-8-13)15-10-12(19(22)23)6-9-14(15)16(20)21/h4-10,18H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQRAOZNNIRRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid

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